1-(2-Chlorothiazol-5-yl)ethanone
Overview
Description
The compound 1-(2-Chlorothiazol-5-yl)ethanone, while not directly studied in the provided papers, is related to a class of compounds that have been synthesized and characterized for various applications. The papers provided focus on compounds with similar structural motifs, such as chlorinated aromatic rings and ketone functionalities, which are often key intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of related compounds involves nucleophilic substitution reactions and one-pot reactions. For instance, the preparation of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one was achieved through nucleophilic substitution, optimizing reaction conditions to afford high yields suitable for industrial application . Similarly, a one-pot reaction was employed to synthesize 2,2-dichloro-1-[3-(2,2-dichloro-acetyl)-2-(4-methoxy-phenyl)-imidazolidin-1-yl]-ethanone, demonstrating the efficiency of such methods in constructing complex molecules .
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(2-Chlorothiazol-5-yl)ethanone has been elucidated using various spectroscopic techniques. For example, the structure of the novel dichloro-imidazolidin-ethanone derivative was confirmed by 1H NMR, MS, FTIR, and X-ray crystallography . These techniques are crucial for determining the geometry and electronic structure of the molecules, which in turn influence their reactivity and potential applications.
Chemical Reactions Analysis
The chemical reactivity of such compounds is often explored through their interaction with biological targets. The molecular docking study of a pyrazole derivative revealed potential inhibitory activity against kinesin spindle protein (KSP), with the negative electrostatic potential regions indicating possible sites for electrophilic attack . This suggests that compounds with similar structural features may also exhibit interesting biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The vibrational spectra and HOMO-LUMO analysis of the pyrazole derivative provide insights into its nonlinear optical properties and charge transfer characteristics . The high purity and yield of the triazole derivative, as confirmed by GC-MS and NMR, highlight the importance of these properties in the context of industrial synthesis and application .
Scientific Research Applications
Synthesis and Biological Activities
- Novel thiazole derivatives of DHPMs, including 1-(2-chlorothiazol-5-yl)ethanone, have been synthesized, showing moderate to weak fungicidal and insecticidal activities (Xiao-fei Zhu & De-Qing Shi, 2008).
Structural Characterization and Biological Activity
- 1-(2-Chlorothiazol-5-yl)ethanone derivatives demonstrate potential as fungicides, as indicated by research involving crystal structure and biological activity analysis (Yuanyuan Liu et al., 2012).
Key Intermediate for Agricultural Fungicide
- The compound serves as a key intermediate in the synthesis of prothioconazole, a promising agricultural fungicide, with efficient and high-yield production suitable for industrial application (H. Ji et al., 2017).
Antifungal Agent Development
- Derivatives of 1-(2-chlorothiazol-5-yl)ethanone exhibit antifungal properties, comparable to known antifungal agents, and are being explored as orally active antifungal agents (R. Dyer et al., 1983).
Anticholinesterase Activity
- Certain derivatives have been studied for their anticholinesterase activities, with some compounds showing notable inhibitory effects (Usama Abu Mohsen et al., 2014).
Immunomodulatory and Cytotoxic Properties
- Some derivatives exhibit potent immunosuppressive and immunostimulatory effects on immune cells, as well as cytotoxicity against various cancer cell lines, highlighting their potential in immunomodulation and cancer research (H. Abdel‐Aziz et al., 2011).
Anti-Breast Cancer Potential
- Research has identified derivatives with promising activities against breast cancer cells, suggesting potential applications in cancer treatment (Huda K. Mahmoud et al., 2021).
Safety And Hazards
properties
IUPAC Name |
1-(2-chloro-1,3-thiazol-5-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNOS/c1-3(8)4-2-7-5(6)9-4/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFASRDHSOUVEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(S1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601303182 | |
Record name | 1-(2-Chloro-5-thiazolyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601303182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorothiazol-5-yl)ethanone | |
CAS RN |
885229-41-4 | |
Record name | 1-(2-Chloro-5-thiazolyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885229-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chloro-5-thiazolyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601303182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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